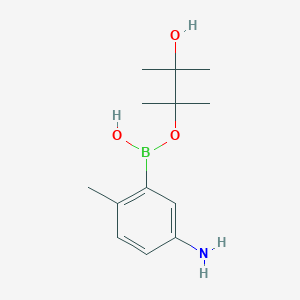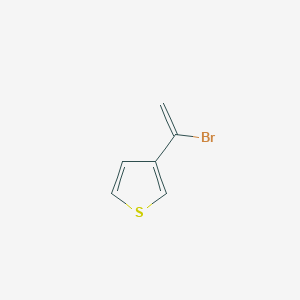
3-(1-Bromovinyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromovinyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromovinyl group attached to the thiophene ring. Thiophenes and their derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Bromovinyl)thiophene typically involves the bromination of vinylthiophene. One common method is the bromination of 3-vinylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Bromovinyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products:
Substitution Reactions: Thiophene derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds or conjugated systems with extended π-electron systems.
Scientific Research Applications
3-(1-Bromovinyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Bromovinyl)thiophene depends on its application:
In Organic Electronics: The compound acts as a π-conjugated system that facilitates charge transport and light emission in electronic devices.
In Medicinal Chemistry: The biological activity of thiophene derivatives often involves interactions with specific enzymes or receptors, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
Comparison with Similar Compounds
3-Bromothiophene: Lacks the vinyl group but shares similar reactivity in substitution and coupling reactions.
3-Vinylthiophene: Lacks the bromine atom but can undergo similar polymerization and coupling reactions.
Uniqueness: 3-(1-Bromovinyl)thiophene is unique due to the presence of both a bromine atom and a vinyl group, which allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C6H5BrS |
|---|---|
Molecular Weight |
189.07 g/mol |
IUPAC Name |
3-(1-bromoethenyl)thiophene |
InChI |
InChI=1S/C6H5BrS/c1-5(7)6-2-3-8-4-6/h2-4H,1H2 |
InChI Key |
GWFKEPIPAPZOJA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CSC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



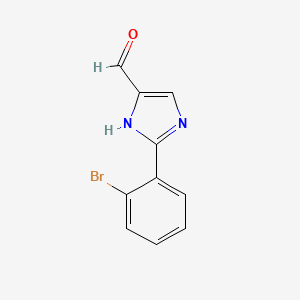
![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)
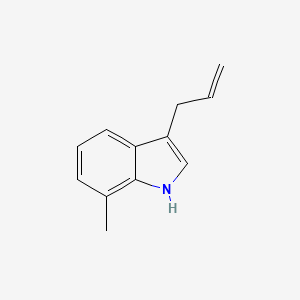
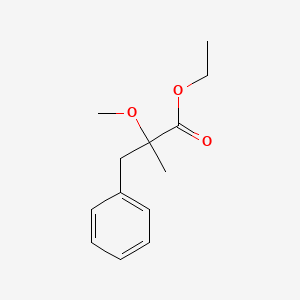
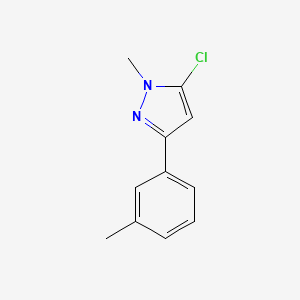
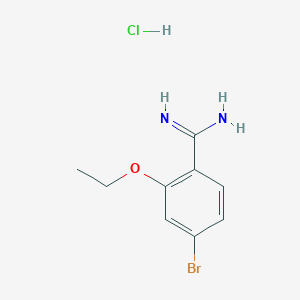
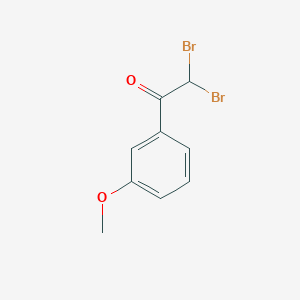
![4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)
![tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13697009.png)

